2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}butanoic acid is a chemical compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O). The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), and often requires the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of 2-{(tert-butoxy)carbonylamino}butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc group removal yields the free amine, which can then undergo further reactions .
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-valinol: Another Boc-protected amino acid used in organic synthesis.
N-(tert-Butoxycarbonyl)-2-bromoaniline: A Boc-protected aromatic amine.
N-(tert-Butoxycarbonyl)-L-tryptophan: A Boc-protected amino acid used in peptide synthesis.
Uniqueness
2-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to amine functionalities during complex synthetic processes. Its versatility and efficiency in protecting amines make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDRLIEARGEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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